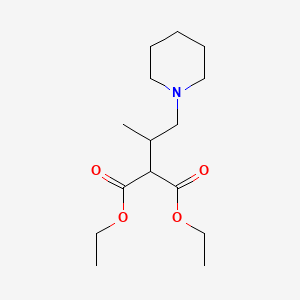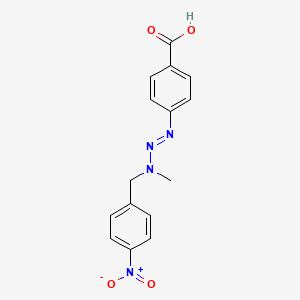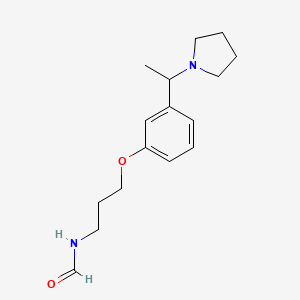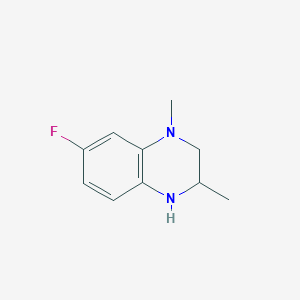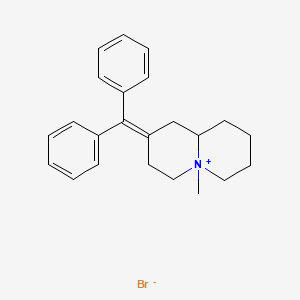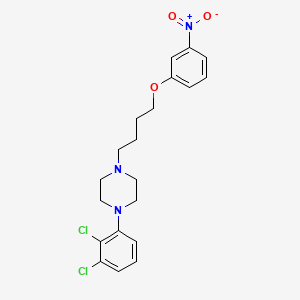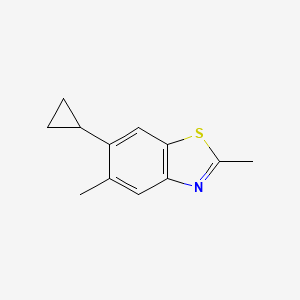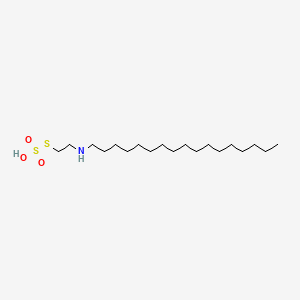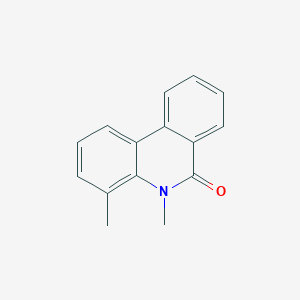
4,5-Dimethyl-6(5H)-phenanthridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-6(5H)-phenanthridinone is a heterocyclic compound with a phenanthridinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6(5H)-phenanthridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-6(5H)-phenanthridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-6(5H)-phenanthridinone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-6(5H)-phenanthridinone involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridinone: The parent compound without the dimethyl substitutions.
6-Methylphenanthridinone: A similar compound with a single methyl group.
4,5-Dimethylphenanthridine: A related compound with a different functional group.
Uniqueness
4,5-Dimethyl-6(5H)-phenanthridinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 4 and 5 can affect the compound’s electronic properties and steric interactions, making it distinct from other phenanthridinone derivatives.
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4,5-dimethylphenanthridin-6-one |
InChI |
InChI=1S/C15H13NO/c1-10-6-5-9-12-11-7-3-4-8-13(11)15(17)16(2)14(10)12/h3-9H,1-2H3 |
Clave InChI |
NFXXHYYJHWNHRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
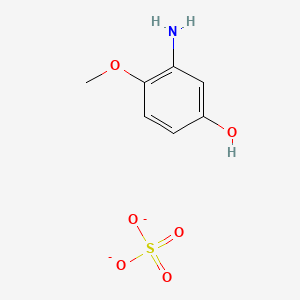

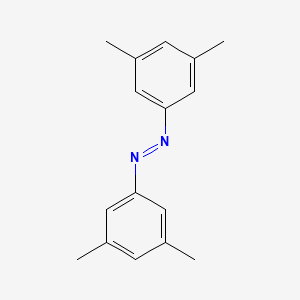
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
